molecular formula C18H19N3O2 B1459081 (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide CAS No. 253324-50-4

(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

Cat. No. B1459081
CAS RN: 253324-50-4
M. Wt: 309.4 g/mol
InChI Key: OSDQYEDPZCYWRA-ZBEGNZNMSA-N
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Description

“(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide” is a compound that has been studied for its stereochemistry and potential biological activity . It belongs to the class of compounds known as N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones . These compounds have been reported to have immunosuppressive effects by inhibiting the potassium channel (Kv1.3, IK-1) of T cells .


Synthesis Analysis

The synthesis of such compounds involves the intramolecular Friedel–Crafts acylation of N-(1,1′)-biphenyl-2-yl-glycine derivatives . The electron-withdrawing property of the amino-protective group was found to be key to the success of seven-membered cyclization .


Molecular Structure Analysis

The compound has dynamic axial chirality based on the sp2−sp axis arising from the biphenyl (axis 1). In addition, N-acylated derivatives have another axial chirality around the Ar−NC(=O) (sp2−sp2) axis (axis 2) and E/Z-amide rotamers based on the N−C(=O) axis (axis 3) .


Chemical Reactions Analysis

The compound’s chemical reactions involve the movement of two axes (axis 1, axis 2) together concertedly . The amide derivatives exist in equilibrium with the E/Z-amide (100:2−100:34), which means that the exocyclic bond (axis 3) is not in concert with the endocyclic axes (axis 1, axis 2) .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

A pivotal area of research surrounding (S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide involves its chemical synthesis and structural analysis. This compound, identified as a potent γ-secretase inhibitor, has been synthesized through a method that avoids chiral chromatography, yielding enantiomerically pure forms. The synthesis process highlights the compound's potential in drug development, particularly for diseases where γ-secretase plays a critical role (Fauq et al., 2007). Additionally, the synthesis of diastereoisomeric forms of related compounds emphasizes the structural diversity achievable within this chemical framework, offering insights into the synthesis of analogues with potential anti-allergenic, antidepressant, and antihistaminic properties (Acosta Quintero et al., 2016).

Neuroprotection and Vascular Cognitive Impairment

Research extends into the neuroprotective effects of dibenzo[b,f]azepine derivatives, exploring their application in treating vascular cognitive impairment (VCI). Synthesized derivatives have shown promise in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in vivo. This research not only underscores the therapeutic potential of these compounds in addressing VCI but also their role as histone deacetylase inhibitors, which could broaden their applicability in neurodegenerative disease treatment (Kaur et al., 2019).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available resources, compounds of the same class have been reported to inhibit the potassium channel (Kv1.3, IK-1) of T cells . This inhibition plays a pivotal role during cell proliferation .

Future Directions

The preliminary results on the difference between the atropisomers of N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones in the potency of potassium channel Kv1.3 blockade might be a clue for the design of potassium channel inhibitors . More detailed investigation through the structure−activity relationship (SAR) study of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones is suggested .

properties

IUPAC Name

(2S)-2-amino-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11(19)17(22)20-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)21(2)18(16)23/h3-11,16H,19H2,1-2H3,(H,20,22)/t11-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDQYEDPZCYWRA-ZBEGNZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Reactant of Route 2
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Reactant of Route 3
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Reactant of Route 4
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Reactant of Route 5
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide
Reactant of Route 6
(S)-2-amino-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanamide

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